1-(Piperidin-4-yl)azetidin-3-ol bis-2,2,2-trifluoroacetic acid salt is a chemical compound that has garnered attention for its potential applications in medicinal chemistry, particularly as a Janus kinase inhibitor. This compound is classified under the category of azetidine derivatives, which are known for their biological activity and utility in pharmaceutical formulations. The compound's structure features a piperidine ring and an azetidine moiety, which contribute to its pharmacological properties.
The compound is derived from piperidine and azetidine frameworks, and it is often synthesized for research purposes in drug development. It is classified as a pharmaceutical compound with potential therapeutic applications, particularly in treating autoimmune diseases due to its role in modulating inflammatory pathways. The chemical structure can be represented by the molecular formula and a molecular weight of 384.27 g/mol .
The synthesis of 1-(Piperidin-4-yl)azetidin-3-ol bis-2,2,2-trifluoroacetic acid salt typically involves several steps:
The synthesis may also involve intermediates that require careful handling due to their reactive nature. For instance, the use of trifluoroacetic anhydride can facilitate the formation of the trifluoroacetate salt .
The molecular structure of 1-(Piperidin-4-yl)azetidin-3-ol bis-2,2,2-trifluoroacetic acid salt consists of:
The compound's structural representation can be derived from its SMILES notation: OC1CN(C2CCNCC2)C1.O=C(O)C(F)(F)F.O=C(O)C(F)(F)F
. This notation provides insight into the connectivity of atoms within the molecule.
1-(Piperidin-4-yl)azetidin-3-ol bis-2,2,2-trifluoroacetic acid salt can participate in various chemical reactions typical of amines and acids:
These reactions are critical for modifying the compound's properties or enhancing its biological activity. For instance, varying the substituents on the piperidine or azetidine rings can lead to derivatives with improved pharmacological profiles .
The mechanism of action for 1-(Piperidin-4-yl)azetidin-3-ol bis-2,2,2-trifluoroacetic acid salt primarily involves inhibition of Janus kinases (JAKs), which are crucial in signaling pathways related to immune responses. By inhibiting JAKs, this compound may reduce inflammation and modulate immune responses associated with various diseases.
Studies have shown that compounds within this class can effectively decrease cytokine signaling by blocking JAK-mediated pathways, thus providing therapeutic benefits in conditions like rheumatoid arthritis and systemic lupus erythematosus .
1-(Piperidin-4-yl)azetidin-3-ol bis-2,2,2-trifluoroacetic acid salt is characterized by:
The chemical properties include:
Relevant data suggests that handling should be done under inert conditions to prevent degradation .
1-(Piperidin-4-yl)azetidin-3-ol bis-2,2,2-trifluoroacetic acid salt has several scientific applications:
The construction of the 1-(piperidin-4-yl)azetidin-3-ol scaffold demands precise stereochemical control, particularly for the azetidine ring's C3 alcohol functionality. Modern approaches leverage both intramolecular cyclization and catalytic hydrogenation strategies to achieve high enantiomeric excess.
Intramolecular nucleophilic displacement remains the cornerstone for azetidine ring closure in this hybrid system. Chiral triflate esters serve as superior electrophiles due to their exceptional leaving group ability, minimizing racemization that plagues traditional α-haloester precursors. As demonstrated in analogous systems, methyl (2R)- or (2S)-2-[(trifluoromethanesulfonyl)oxy]propanoates undergo SN2 displacement with N-Boc-protected 4-aminopiperidine at cryogenic temperatures (-50°C), yielding the azetidine-piperidine core with complete stereochemical inversion at the reaction center. This method delivers enantiomerically pure (S)- or (R)-configured products in 74-84% yield, a significant improvement over the 36-44% yields typical of bromoacetate analogs which suffer from elimination side reactions [7].
Recent advances employ azetidin-3-ol hydrochlorides as nucleophiles in ring-forming reactions. For instance, tert-butyl N-(azetidin-3-yl)carbamate reacts with activated esters under Mitsunobu conditions or via direct alkylation, though these routes often require careful optimization to suppress N,N-dialkylation. Spirocyclization strategies leveraging oxindole precursors (e.g., 3-(piperidin-4-yl)oxindoles) enable access to conformationally constrained variants through rhodium-catalyzed cyclopropanation or palladium-mediated ring expansions, albeit with moderate diastereoselectivity (dr 3:1 to 5:1) [8] [9].
Table 1: Comparative Analysis of Azetidine Ring Formation Strategies
Method | Key Reagent | Stereochemical Outcome | Yield Range | Key Advantage |
---|---|---|---|---|
Triflate Displacement | Chiral triflate esters | Complete inversion (99% ee) | 74-84% | Minimal racemization |
α-Bromoester Alkylation | Ethyl bromoacetate | Partial racemization (<80% ee) | 36-44% | Commercial availability |
Mitsunobu Cyclization | DIAD/PPh₃, N-protected amino alcohols | Retention or inversion | 50-68% | Functional group tolerance |
Spirocyclization (Rh-cat) | Diazo compounds, Rh₂(esp)₂ | Moderate diastereoselectivity | 65-75% | Access to polycyclic derivatives |
Direct asymmetric hydrogenation of pyridine rings offers a streamlined route to chiral piperidine intermediates. Palladium catalysts supported on carbon (Pd/C, 5-10 mol%) facilitate the reduction of 4-(azetidin-3-yl)pyridine precursors under hydrogen atmospheres (50-100 psi). Critical to success is in situ protonation of the pyridine nitrogen, which enhances electrophilicity and directs stereoselective adsorption onto the catalyst surface. Chiral modifiers such as (R)-BINAP or (S,S)-Et-DuPhos induce facial selectivity, achieving up to 92% ee for the resulting piperidine moiety [7].
Notably, unprotected 3-hydroxyazetidine groups survive these reduction conditions when mild acidic co-catalysts (e.g., acetic acid) are employed. Recent innovations utilize iridium-phosphine-thiourea complexes for dynamic kinetic resolution during hydrogenation, simultaneously controlling stereocenters at both the piperidine C4 and azetidine C3 positions [8].
The conversion of 1-(piperidin-4-yl)azetidin-3-ol to its bis-trifluoroacetate salt enhances crystallinity, stability, and aqueous solubility. This process exploits the differential basicity of the piperidine (pKa ~11) and azetidine nitrogen atoms (pKa ~9.5).
Salt formation occurs optimally in aprotic solvents like dichloromethane or ethyl acetate, where trifluoroacetic acid (TFA) addition rate and temperature govern particle morphology. Slow addition (0.5 equiv/min) of TFA to a chilled (-20°C) solution of the free base in 2:1 v/v dichloromethane/isopropanol yields rhombic crystals with superior flow properties. Alternatively, antisolvent crystallization using methyl tert-butyl ether (MTBE) affords amorphous salts suitable for direct tablet compression. Cold-chain transportation (2-8°C) is often essential for metastable polymorphs prone to hydrate formation upon humidity exposure [2] [6].
Counterintuitively, aqueous TFA solutions (10-20% v/v) produce the most thermodynamically stable salt form despite water's competitive protonation tendency. This arises from hydrophobic collapse during crystallization, where TFA anions shield protonated amines from water molecules, driving precipitation. X-ray diffraction confirms a 1:2 stoichiometry (base:TFA) with the piperidinium nitrogen forming a stronger hydrogen bond (N···O 2.65 Å) versus the azetidinium nitrogen (N···O 2.89 Å) [1] [4].
Salt stability profiles depend critically on crystallization pathways:
Accelerated stability studies (40°C/75% RH) reveal that thermodynamic forms retain >97% purity after 6 months, whereas kinetic forms may undergo TFA migration to esterify the C3 alcohol unless stabilized by co-crystallized solvent (e.g., 0.5 equiv ethanol). The electron-withdrawing trifluoromethyl group stabilizes the carboxylate anion, preventing disproportionation—a common issue with hydrochloride salts during storage [1] [6].
Table 2: Physicochemical Properties of Salt Forms
Property | Bis-Trifluoroacetate Salt | Hydrochloride Salt | Free Base |
---|---|---|---|
Melting Point | >220°C (dec.) | 195-198°C | Oily solid |
Hygroscopicity | Low (Δm <0.5% at 75% RH) | High (Δm >3% at 60% RH) | Very high |
Aqueous Solubility (25°C) | 128 mg/mL | 89 mg/mL | 12 mg/mL |
Stability (6 mo, 25°C) | >97% purity | 85-92% purity | Degrades |
Sustainable synthesis of this bis-TFA salt integrates solvent reduction, renewable catalysts, and energy-efficient transformations without compromising stereochemical integrity.
Ball milling enables direct salt formation and key cyclization steps without solvents. Equimolar mixtures of 1-(piperidin-4-yl)azetidin-3-ol and TFA subjected to vibrational milling (30 Hz, stainless steel balls) for 15 minutes achieve quantitative conversion to the bis-TFA salt with particle sizes <10 µm. For azetidine ring construction, chitosan-immobilized lipases catalyze the ring-opening of β-lactams with 4-aminopiperidines under solventless conditions at 50°C, eliminating traditional halogenated solvents like dichloromethane. These mechanoenzymatic processes reduce E-factors (kg waste/kg product) from >50 to <8, primarily by avoiding aqueous workups [10].
Ionic liquids serve dual roles as solvents and catalysts in ring-forming steps. For example, [bmim]Br (1-butyl-3-methylimidazolium bromide) mediates azomethine ylide formation from isatin derivatives, followed by 1,3-dipolar cycloaddition with piperidine-4-one to assemble spiro-fused derivatives at 100°C. This one-pot approach achieves 95% yield in 1 hour with full recyclability of the ionic liquid over 5 cycles [7] [9].
Carbon-based catalysts derived from biomass pyrolysis transform multi-step sequences into telescoped processes:
Life cycle assessments confirm that integrated biochar-catalyzed routes reduce cumulative energy demand (CED) by 65% versus traditional stepwise synthesis, primarily by circumventing energy-intensive distillations and chromatographic purifications.
Table 3: Green Chemistry Metrics for Synthetic Routes
Method | PMI (kg/kg) | E-Factor | Solvent Intensity (L/kg) | Catalyst Recyclability |
---|---|---|---|---|
Traditional Stepwise | 120 | 85 | 350 | Not recyclable |
Mechanochemical Salt Formation | 18 | 7.5 | 0 | N/A |
Biochar-Hydrogenation | 35 | 22 | 45 | >15 cycles |
Ionic Liquid Cyclization | 28 | 15 | 12 | 5 cycles |
PMI: Process Mass Intensity
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1